molecular formula C9H7BrO2 B15254176 2-(3-Bromophenyl)prop-2-enoic acid

2-(3-Bromophenyl)prop-2-enoic acid

Cat. No.: B15254176
M. Wt: 227.05 g/mol
InChI Key: ACNJFRCCLWKKAY-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)prop-2-enoic acid is an organic compound with the molecular formula C9H7BrO2. It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of phenylpropanoic acid derivatives under controlled conditions to achieve selective bromination at the desired position .

Industrial Production Methods

Industrial production methods for 2-(3-Bromophenyl)prop-2-enoic acid often involve large-scale bromination reactions using bromine or bromine-containing reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific reaction conditions can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted phenylpropanoic acids, oxidized carboxylic acids, and reduced derivatives of the original compound .

Scientific Research Applications

2-(3-Bromophenyl)prop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)prop-2-enoic acid involves its interaction with specific molecular targets. The bromine atom and the prop-2-enoic acid moiety play crucial roles in its reactivity and interactions. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromophenyl)prop-2-enoic acid is unique due to the presence of the bromine atom on the phenyl ring, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in various synthetic and research applications .

Properties

Molecular Formula

C9H7BrO2

Molecular Weight

227.05 g/mol

IUPAC Name

2-(3-bromophenyl)prop-2-enoic acid

InChI

InChI=1S/C9H7BrO2/c1-6(9(11)12)7-3-2-4-8(10)5-7/h2-5H,1H2,(H,11,12)

InChI Key

ACNJFRCCLWKKAY-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC(=CC=C1)Br)C(=O)O

Origin of Product

United States

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